4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide
Description
4-Methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core substituted with a trifluoromethyl group at position 6 and a 2-thienyl moiety at position 2. The triazole ring (4H-1,2,4-triazole) is substituted with a methyl group at position 4 and a hydrosulfide (-SH) group at position 3.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thienyl substituent introduces π-conjugation and sulfur-mediated interactions.
Properties
IUPAC Name |
4-methyl-3-[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4S3/c1-22-13(20-21-14(22)23)12-10(8-3-2-4-24-8)11-9(25-12)5-7(6-19-11)15(16,17)18/h2-6H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZPAKINQAHWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide , with the CAS number 477854-06-1 , is a member of the thieno[3,2-b]pyridine family and has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H9F3N4S3 |
| Molar Mass | 398.45 g/mol |
| Boiling Point | 504.2 ± 60.0 °C (predicted) |
| CAS Number | 477854-06-1 |
The compound features a triazole ring, which is often associated with various biological activities including antifungal and antibacterial properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, research on thieno[3,2-b]pyridines has shown that they can inhibit bacterial growth effectively. Specific evaluations of related compounds have demonstrated bactericidal effects against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways in microbial cells. For example:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt peptidoglycan synthesis in bacteria.
- Interference with Nucleic Acid Synthesis : The triazole moiety may interact with DNA or RNA synthesis pathways.
Study 1: Antibacterial Activity
A study published in ChemistrySelect evaluated the antibacterial effects of various thieno[3,2-b]pyridine derivatives. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of triazole derivatives revealed that modifications to the thienyl and trifluoromethyl groups significantly affected their biological potency. The presence of a trifluoromethyl group was correlated with enhanced lipophilicity and improved membrane permeability, which are critical for antimicrobial efficacy .
Comparison with Similar Compounds
Key Observations:
- Thiophene-containing analogs (e.g., Analog 2) may exhibit distinct conjugation patterns .
- Functional Group Reactivity : The hydrosulfide (-SH) group in the target compound is more nucleophilic than methylsulfanyl (-SMe) in Analog 1, which could influence stability and derivatization pathways .
Q & A
Q. Methodological Answer :
- Steric Hindrance Mitigation : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under microwave irradiation to enhance reaction efficiency. Steric shielding ligands like XPhos improve yields in bulky systems .
- Solvent Optimization : Employ polar aprotic solvents (DMF, DMSO) with high boiling points to stabilize intermediates. Ethanol-water mixtures (3:1 v/v) enhance solubility of thiol-containing intermediates .
- Monitoring : Track reaction progress via HPLC with a C18 column (methanol:water gradient) and confirm regioselectivity using NOESY NMR .
What analytical strategies resolve tautomerism between thione-thiol forms in structural characterization?
Q. Advanced Methodology :
- Spectroscopic Differentiation : Combine - HMBC NMR to detect tautomeric equilibria and FTIR (2500–2600 cm) to identify S-H stretching in thiol forms .
- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental and theoretical chemical shifts, resolving ambiguities in tautomeric dominance .
How to address contradictions in reported biological activity data across structurally similar triazole-thiol derivatives?
Q. Critical Analysis Framework :
- Substituent Impact : Compare log values (via HPLC) and electron-withdrawing effects of trifluoromethyl vs. methyl groups on thiophene rings. These alter membrane permeability and target binding .
- Bioassay Standardization : Use fixed concentrations (e.g., 10 µM) in MIC assays against S. aureus (ATCC 25923) to normalize potency comparisons. Include positive controls like ciprofloxacin .
What strategies ensure regioselective cyclization during thieno[3,2-b]pyridine formation?
Q. Synthetic Design :
- Directing Groups : Introduce nitro or amino groups at the 6-position of pyridine to guide cyclization via intramolecular nucleophilic attack. Remove via catalytic hydrogenation post-cyclization .
- Temperature Control : Perform reactions at 80–90°C in DMF to favor kinetically controlled 5-membered ring closure over 6-membered byproducts .
How to handle crystallographic challenges posed by the trifluoromethyl group’s disorder?
Q. Crystallography Protocol :
- Cryogenic Data Collection : Use synchrotron radiation (100 K) to improve resolution. Apply SHELXL’s PART instructions to model CF disorder .
- Solvent Selection : Crystallize from hexane/ethyl acetate (4:1) to minimize lattice flexibility and reduce thermal motion artifacts .
What computational methods predict electrophilic substitution patterns on the thiophene ring?
Q. Modeling Approach :
- Fukui Function Analysis : Calculate local electrophilicity () at C3 and C5 positions using Gaussian09. Higher at C3 correlates with observed bromination regiochemistry .
- MD Simulations : Run 50 ns simulations in explicit water to assess steric accessibility of substitution sites .
How to identify and characterize byproducts from triazole-thiol coupling reactions?
Q. Analytical Workflow :
- LC-MS Screening : Use ESI-MS in negative ion mode to detect disulfide dimers (M-2H) and thioether adducts. Compare with synthetic standards .
- 2D NMR : Apply - HSQC to distinguish between S-alkylated vs. N-alkylated isomers in complex mixtures .
What strategies improve solubility for in vivo studies without altering pharmacophores?
Q. Formulation Techniques :
- Co-Solvent Systems : Use 10% β-cyclodextrin in PBS (pH 7.4) to solubilize the hydrophobic triazole core while preserving thiol reactivity .
- Prodrug Derivatization : Synthesize acetyl-protected thiol precursors (e.g., S-acetoxymethyl), which hydrolyze in serum to release the active compound .
How to validate structure-activity relationships (SAR) for trifluoromethyl-containing analogs?
Q. SAR Workflow :
- Parallel Synthesis : Prepare a 12-compound library with systematic variations (e.g., CF vs. CH, thiophene vs. furan). Assess IC against tyrosine kinase targets via ELISA .
- 3D-QSAR : Build CoMFA models using steric/electrostatic fields from aligned analogs to guide rational design .
What experimental precautions mitigate thermal degradation during DSC analysis?
Q. Thermal Stability Protocol :
- Atmosphere Control : Run DSC under nitrogen purge (50 mL/min) to prevent oxidative decomposition. Use hermetically sealed aluminum pans .
- Heating Rate : Limit to 5°C/min to detect subtle phase transitions (e.g., glass transitions) obscured by rapid degradation .
Tables
Table 1 : Key Synthetic Parameters for Thieno[3,2-b]pyridine Intermediate
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Pd(OAc)/XPhos (5 mol%) | |
| Solvent | DMF/HO (9:1) | |
| Reaction Time | 18 h at 85°C | |
| Yield | 68–72% |
Table 2 : Spectroscopic Signatures of Thione vs. Thiol Tautomers
| Technique | Thione (C=S) | Thiol (S-H) |
|---|---|---|
| FTIR | 1250–1300 cm | 2550–2600 cm |
| NMR | 165–170 ppm | 25–30 ppm (SH adjacent) |
| Raman | 680–700 cm (C-S) | 2570–2590 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
